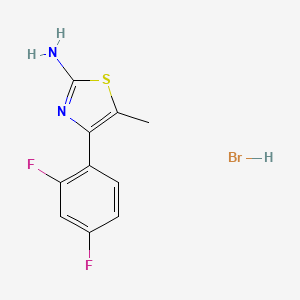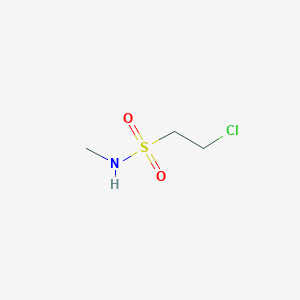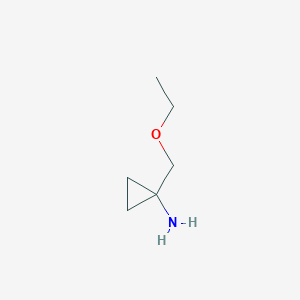
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C11H17BrO3Si. It is a liquid at room temperature and is characterized by the presence of a bromine atom, two methoxy groups, and a trimethylsilane group attached to a phenoxy ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane typically involves the reaction of 6-bromo-2,3-dimethoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring strict control of reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed.
Aplicaciones Científicas De Investigación
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane has several applications in scientific research:
Biology and Medicine:
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group, facilitating nucleophilic substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromo-2,3-dimethylphenoxy)trimethylsilane: Similar structure but with methyl groups instead of methoxy groups.
(6-Bromo-2,4-dimethoxyphenoxy)trimethylsilane: Similar structure but with different substitution pattern on the phenoxy ring.
Uniqueness
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and versatility in synthetic applications compared to its analogs .
Propiedades
Fórmula molecular |
C11H17BrO3Si |
|---|---|
Peso molecular |
305.24 g/mol |
Nombre IUPAC |
(6-bromo-2,3-dimethoxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H17BrO3Si/c1-13-9-7-6-8(12)10(11(9)14-2)15-16(3,4)5/h6-7H,1-5H3 |
Clave InChI |
BJGUHEIILZOFDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)Br)O[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)

![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13466411.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)


![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)

![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)

